Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester
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Overview
Description
Synthesis Analysis
CME is often used as a reagent in organic synthesis and as a catalyst in various industrial processes. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum, showing promising results for plant protection.Chemical Reactions Analysis
Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff’s bases, have been synthesized and screened for bactericidal and fungicidal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents.Physical and Chemical Properties Analysis
CME has a molecular weight of 200.3211 g/mol . It is a liquid at room temperature, with a boiling point of 299.396 °C at 760 mmHg . It should be stored in a light-sensitive, inert atmosphere at 2-8℃ .Scientific Research Applications
Synthesis and Activity in Agriculture
Research has shown the synthesis of novel compounds with potential agricultural applications. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum, showing promising results for plant protection (Rafin et al., 2000).
Antimicrobial Agents
Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff's bases, have been synthesized and screened for bactericidal and fungicidal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Al-Omar & Amr, 2010).
Industrial Applications
The bis(2-ethylhexyl)ester of sebacic acid, a compound related to carbamimidic acid esters, is a synthetic lubricant with applications in aerospace, automobile, and manufacturing industries. Its synthesis under subcritical and near-critical conditions without external catalysts offers an economic and environmentally friendly route (Narayan & Madras, 2017).
Pharmaceutical Research
Carbamate esters have been investigated for their effects on neurite outgrowth in differentiating human neuroblastoma cells, with findings indicating potential neurotoxicity mechanisms at sublethal concentrations (Chang et al., 2006). Additionally, kinetic resolution of racemic carboxylic acids using achiral alcohols has been explored for producing optically active carboxylic esters, which could have implications in synthesizing chiral pharmaceuticals (Shiina et al., 2008).
Mechanism of Action
While the exact mechanism of action of CME is not specified in the search results, it has been found to have a number of biochemical and physiological effects. For instance, carbamate esters have been investigated for their effects on neurite outgrowth in differentiating human neuroblastoma cells, with findings indicating potential neurotoxicity mechanisms at sublethal concentrations.
Safety and Hazards
CME is classified as a hazardous substance, with hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
propan-2-yl N,N'-di(propan-2-yl)carbamimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNDDRWPYPWKNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462609 |
Source
|
Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-32-2 |
Source
|
Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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